molecular formula C5H4Br2O B1369344 2,5-Dibromo-3-methylfuran CAS No. 89284-16-2

2,5-Dibromo-3-methylfuran

Cat. No.: B1369344
CAS No.: 89284-16-2
M. Wt: 239.89 g/mol
InChI Key: STSOGHIXRJJRSI-UHFFFAOYSA-N
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Description

2,5-Dibromo-3-methylfuran is an organic compound with the molecular formula C5H4Br2O. It is a derivative of furan, where two bromine atoms are substituted at the 2nd and 5th positions, and a methyl group is substituted at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dibromo-3-methylfuran can be synthesized through several methods. One common method involves the bromination of 3-methylfuran. The reaction is typically carried out using bromine (Br2) in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction conditions usually involve maintaining a low temperature to control the reactivity of bromine and prevent over-bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, concentration, and reaction time. This ensures the efficient production of the compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-3-methylfuran undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted furans, while oxidation can produce furanones or other oxidized derivatives .

Scientific Research Applications

2,5-Dibromo-3-methylfuran has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,5-Dibromo-3-methylfuran involves its interaction with various molecular targets and pathways. The bromine atoms and the furan ring play crucial roles in its reactivity and interactions. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The exact pathways and targets depend on the specific context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dibromo-3-methylfuran is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical properties and reactivity. The presence of both bromine atoms and a methyl group on the furan ring makes it a versatile intermediate for various chemical transformations and applications .

Properties

IUPAC Name

2,5-dibromo-3-methylfuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Br2O/c1-3-2-4(6)8-5(3)7/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STSOGHIXRJJRSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70602116
Record name 2,5-Dibromo-3-methylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70602116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89284-16-2
Record name 2,5-Dibromo-3-methylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70602116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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